molecular formula C20H20N2O3S2 B2675233 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895456-46-9

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2675233
CAS No.: 895456-46-9
M. Wt: 400.51
InChI Key: FWZDXTDFZWMYAB-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic small molecule designed for research use in oncology and medicinal chemistry. This compound belongs to a class of molecules featuring a thiazole core substituted with a dimethoxyphenyl group, a structure frequently investigated for its potential biological activity. Compounds with this scaffold are often explored as ligands for various cellular targets and represent valuable tools for probing disease mechanisms. Research into structurally related molecules has shown that such heterocyclic compounds can exhibit significant biological activity. For instance, analogous thiazole-bearing compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of proteins critical for cell cycle progression, and their dysregulation is a hallmark of cancer; therefore, inhibitors of these kinases are a major focus in anticancer drug discovery . The design of this acetamide derivative aligns with the modern pharmacophore hybridization approach, a strategy widely used in the design of novel anticancer agents. This approach involves combining distinct molecular fragments with known bioactivity into a single molecule to create new chemical entities with potentially enhanced or unique properties. The presence of the thiazole and acetamide functionalities in its structure makes it a compound of interest for researchers studying the structure-activity relationships of small molecules against specific cancer targets. It is intended for use in non-clinical research, such as in vitro screening assays to evaluate its effects on various cancer cell lines. Researchers can utilize this compound to investigate its potential efficacy and mechanism of action in controlled laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-9-6-14(24-2)10-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZDXTDFZWMYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O2SC_{21}H_{22}N_2O_2S, with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, a phenyl group with two methoxy substituents, and a p-tolylthio group, which contribute to its biological properties.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial and antifungal activities. The thiazole structure allows for interactions with various biological targets, including enzymes and receptors. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Its mechanism involves binding to specific receptors or enzymes that are crucial for cancer cell proliferation. For instance, the presence of methoxy groups enhances solubility and reactivity, potentially improving its efficacy against cancer cells . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study conducted on derivatives similar to this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .
  • Anticancer Efficacy : In a recent study focusing on substituted acetamides, compounds structurally related to this compound showed promising results in inhibiting cancer cell lines with IC50 values indicating potent activity . The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Binding Studies : Molecular docking studies have suggested that this compound binds effectively to the active sites of target enzymes, which may explain its biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-(o-Tolyl)thiazol-2-yl)anilineThiazole ring with o-tolyl groupAntimicrobial potential
3-(4-(p-Tolyl)thiazol-2-yl)anilineThiazole ring with p-tolyl groupAnticancer properties
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]anilineThiazole ring with methoxy-substituted phenyl groupAntitumor activity

The unique combination of methoxy groups in this compound distinguishes it from similar compounds, potentially enhancing its solubility and biological activity compared to others lacking such substitutions .

Comparison with Similar Compounds

Thiazole-acetamide derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical properties and bioactivities. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide 2,4-Dimethoxyphenyl, p-tolylthio Not reported Not reported Not reported N/A
2-((3-(2,4-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (18) 2,4-Dimethoxyphenyl, trifluoromethylbenzothiazole Not reported Not reported Not reported
N-(4-(p-Tolyl)thiazol-2-yl)-2-(quinoxalinyltriazolyl)acetamide (11c) p-Tolyl, quinoxaline-triazole Not reported Not reported Not reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Methylthiazole, m-tolyl Not reported Not reported Not reported
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Chlorobenzothiazole, nitrophenyl 384.86 Not reported Not reported

Key Observations :

  • The target compound’s 2,4-dimethoxyphenyl and p-tolylthio groups distinguish it from analogs with halogen (e.g., Cl, CF₃), nitro, or heterocyclic (e.g., triazole, quinoxaline) substituents.
  • Melting points and yields for most analogs (e.g., 107b: MIC 6.25–12.5 µg/mL ; 11c: synthesized via click chemistry ) suggest that structural modifications impact synthetic accessibility and stability.

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound may enhance enzyme inhibition (e.g., MMPs or α-glucosidase) due to its electron-donating properties, similar to coumarin-linked thiazoles .
  • Antimicrobial activity in analogs like 107b correlates with electron-withdrawing groups (e.g., Cl, NO₂), which the target compound lacks. However, its p-tolylthio group may improve membrane permeability .

Key Observations :

  • The target compound’s synthesis likely aligns with amide coupling or thioether formation methodologies (e.g., ). However, the absence of methoxy-specific data warrants further optimization for scalability.
  • Click chemistry () offers regioselectivity advantages but may require specialized catalysts compared to conventional methods.

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